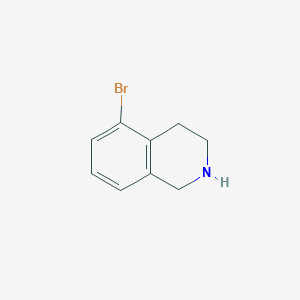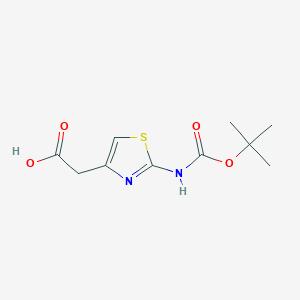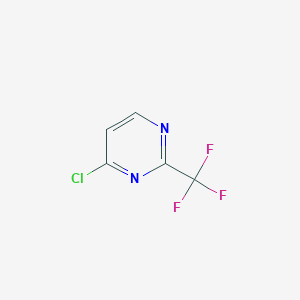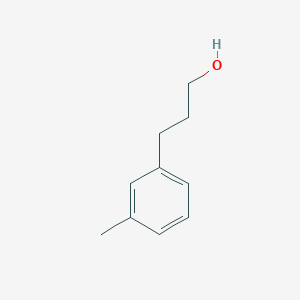
N,N'-dimethylphthalamide
Overview
Description
N,N’-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of phthalamide, where both amide groups are substituted with methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Phthalates, a related class of compounds, have been found to interact with various neural structures and endocrine systems . They can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Mode of Action
Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Biochemical Pathways
Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Result of Action
Phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
It’s worth noting that phthalates, a related class of compounds, have been found in various environmental sources, suggesting that environmental exposure could potentially influence their action .
Biochemical Analysis
Biochemical Properties
N,N’-dimethylphthalamide is derived from phthalamide, which is a reagent used to transform allyl- and alkyl halides into protected primary amines . Phthalimide analogues, including N,N’-dimethylphthalamide, have been extensively used in medicinal chemistry due to their wide spectrum of applications as anti-convulsant, anti-inflammatory, analgesic, hypolipidimic, and immunomodulatory activities .
Cellular Effects
Phthalimide analogues, from which N,N’-dimethylphthalamide is derived, have been reported to have significant effects on various types of cells, including cancer cells . These compounds have been shown to exhibit antiproliferative activity and induce necrosis and apoptosis .
Molecular Mechanism
It is known that phthalimide, from which N,N’-dimethylphthalamide is derived, can undergo reactions with amines, leading to the formation of primary amines . This suggests that N,N’-dimethylphthalamide may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N,N’-dimethylphthalamide in laboratory settings. It is known that phthalimides, including N,N’-dimethylphthalamide, can undergo rapid processes such as methylaminolysis of one of the imide bonds .
Metabolic Pathways
Phthalates, a group of compounds related to phthalimides, are known to be degraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dimethylphthalamide can be synthesized through the condensation of phthalic anhydride with dimethylamine. The reaction typically involves heating phthalic anhydride with an excess of dimethylamine in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-dimethylphthalamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N,N’-dimethylphthalamide N-oxide.
Reduction: Corresponding primary amines.
Substitution: Various substituted phthalamides depending on the nucleophile used.
Scientific Research Applications
N,N’-dimethylphthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phthalamide derivatives.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N,N’-dimethylphthalamide can be compared with other similar compounds such as:
Phthalimide: The parent compound, which lacks the dimethyl substitution.
N-methylphthalamide: A mono-substituted derivative.
N,N’-diethylphthalamide: An analog with ethyl groups instead of methyl groups.
The uniqueness of N,N’-dimethylphthalamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRKNFPHGSOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412292 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-98-0 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)





![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)






